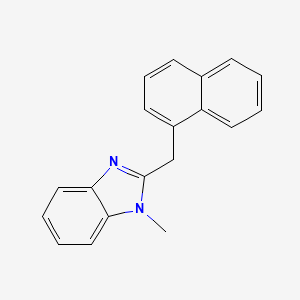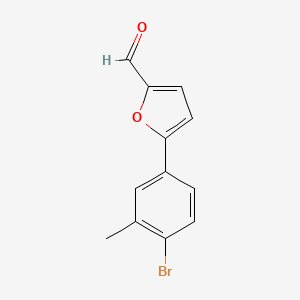![molecular formula C14H17N5O B5847457 4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine, commonly known as MRS1477, is a novel small molecule that has been developed as a selective and potent antagonist of the P2Y14 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
科学的研究の応用
MRS1477 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, MRS1477 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1477 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and inhibit the migration of immune cells to the site of inflammation. In autoimmune disorders, MRS1477 has been shown to suppress the activation and proliferation of autoreactive T cells and reduce the severity of the disease.
作用機序
MRS1477 exerts its pharmacological effects by selectively blocking the P2Y14 receptor, which is a G protein-coupled receptor that is widely expressed in immune cells, cancer cells, and other tissues. The blockade of this receptor leads to the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
MRS1477 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the reduction of pro-inflammatory cytokine production, and the suppression of autoreactive T cell activation and proliferation. In addition, MRS1477 has been shown to have a good safety profile and low toxicity in animal studies.
実験室実験の利点と制限
MRS1477 has several advantages for lab experiments, including its high potency and selectivity for the P2Y14 receptor, its good solubility in water, and its low toxicity and good safety profile. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for its synthesis and characterization, and the lack of standardized protocols for its use in different experimental settings.
将来の方向性
There are several future directions for the research on MRS1477, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its downstream targets and signaling pathways, and the evaluation of its therapeutic potential in various disease models. In addition, the use of MRS1477 in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Overall, the continued research on MRS1477 and its related compounds may lead to the development of novel and effective therapies for various diseases.
合成法
The synthesis of MRS1477 involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction yields MRS1477 as a white solid with a purity of > 98% and a melting point of 196-198°C.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-6-8-18(9-7-11)14(20)12-2-4-13(5-3-12)19-10-15-16-17-19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEVBGYONZGAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)

![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)

![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)




